molecular formula C6H5N3O5 B1505365 4-Hydroxy-2-methyl-3,5-dinitropyridine CAS No. 1081754-39-3

4-Hydroxy-2-methyl-3,5-dinitropyridine

Cat. No. B1505365
CAS RN: 1081754-39-3
M. Wt: 199.12 g/mol
InChI Key: KYAHYWNWDCXEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydroxy-2-methyl-3,5-dinitropyridine” is an organosynthetic compound that can be used as a feedstock for the synthesis of other compounds .


Synthesis Analysis

The synthesis of similar compounds involves a two-step approach. For instance, 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach. Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .


Molecular Structure Analysis

The molecular formula of “4-Hydroxy-2-methyl-3,5-dinitropyridine” is C6H5N3O5, and its molecular weight is 199.12 g/mol. The InChI string and SMILES string provide more detailed information about its molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nitration and reduction steps . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic .


Physical And Chemical Properties Analysis

“4-Hydroxy-2-methyl-3,5-dinitropyridine” is a yellow crystalline solid with a melting point of 103-105°C. It is soluble in most organic solvents such as acetonitrile, acetone, and ethanol but insoluble in water.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “4-Hydroxy-2-methyl-3,5-dinitropyridine” could involve its use in the synthesis of fine chemicals and key pharmaceutical intermediates where either the poor selectivity of the product is inevitable in batch or there are situations where the reactions are highly exothermic . It could also find potential applications in various fields of research and industry.

properties

IUPAC Name

2-methyl-3,5-dinitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c1-3-5(9(13)14)6(10)4(2-7-3)8(11)12/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAHYWNWDCXEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704815
Record name 2-Methyl-3,5-dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methyl-3,5-dinitropyridine

CAS RN

1081754-39-3
Record name 2-Methyl-3,5-dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-methyl-3,5-dinitropyridine
Reactant of Route 2
4-Hydroxy-2-methyl-3,5-dinitropyridine
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-2-methyl-3,5-dinitropyridine
Reactant of Route 4
4-Hydroxy-2-methyl-3,5-dinitropyridine
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-2-methyl-3,5-dinitropyridine
Reactant of Route 6
4-Hydroxy-2-methyl-3,5-dinitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.